2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of three aziridinyl groups and a fluorine atom attached to a cyclohexadiene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- typically involves the following steps:
Formation of the Cyclohexadiene-1,4-dione Core: The initial step involves the preparation of the cyclohexadiene-1,4-dione core through a series of oxidation reactions.
Introduction of Aziridinyl Groups: The aziridinyl groups are introduced via nucleophilic substitution reactions, where aziridine reacts with the cyclohexadiene-1,4-dione core under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate catalysts.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione core to a diol.
Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted aziridinyl compounds.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a DNA-damaging agent, useful in cancer research.
Medicine: Investigated for its cytotoxic properties and potential use in chemotherapy.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridinyl groups can alkylate DNA, leading to DNA damage and subsequent cell cycle arrest or apoptosis. This property makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Triaziquone: Another aziridinylbenzoquinone compound with similar DNA-damaging properties.
Mitomycin C: An antitumor antibiotic that also alkylates DNA.
Carboquone: A chemotherapeutic agent with a similar mechanism of action.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- is unique due to the presence of the fluorine atom, which can enhance its reactivity and biological activity compared to other aziridinylbenzoquinones. This fluorine substitution may also influence its pharmacokinetic properties, making it a valuable compound for further research.
Properties
CAS No. |
1683-96-1 |
---|---|
Molecular Formula |
C12H12FN3O2 |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2,3,5-tris(aziridin-1-yl)-6-fluorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H12FN3O2/c13-7-8(14-1-2-14)12(18)10(16-5-6-16)9(11(7)17)15-3-4-15/h1-6H2 |
InChI Key |
PHOOFVBPSXCNTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)F)N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.